molecular formula C4H8O4 B12728282 beta-D-Threofuranose CAS No. 80877-73-2

beta-D-Threofuranose

Cat. No.: B12728282
CAS No.: 80877-73-2
M. Wt: 120.10 g/mol
InChI Key: FMAORJIQYMIRHF-FLRLBIABSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-D-Threofuranose can be synthesized through several methods. One common approach involves the epimerization of D-erythrose under basic conditions, leading to the formation of this compound. This process typically involves the use of calcium hydroxide as a catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Threofuranose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Produces acids such as threonic acid.

    Reduction: Yields alcohols like threitol.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Beta-D-Threofuranose has several applications in scientific research:

Mechanism of Action

The mechanism by which beta-D-Threofuranose exerts its effects involves its interaction with various enzymes and receptors. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway . Its molecular targets include specific enzymes that catalyze the conversion of sugars.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Ribofuranose: Another furanose sugar with a five-membered ring structure, commonly found in RNA.

    Beta-D-Fructofuranose: A ketohexose that also adopts a furanose form, found in many fruits.

Uniqueness

Beta-D-Threofuranose is unique due to its smaller size (four carbons) compared to other furanose sugars like beta-D-Ribofuranose and beta-D-Fructofuranose. This smaller size influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific biochemical studies .

Properties

CAS No.

80877-73-2

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2R,3S,4R)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m1/s1

InChI Key

FMAORJIQYMIRHF-FLRLBIABSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

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